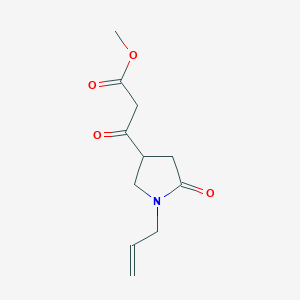

3-(1-Allyl-5-oxo-pyrrolidin-3-yl)-3-oxo-propionic acid methyl ester

概要

説明

“3-(1-Allyl-5-oxo-pyrrolidin-3-yl)-3-oxo-propionic acid methyl ester” is an organic compound that belongs to the class of pyrrolidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of both ester and ketone functional groups in this compound suggests potential reactivity and versatility in chemical synthesis.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of “3-(1-Allyl-5-oxo-pyrrolidin-3-yl)-3-oxo-propionic acid methyl ester” typically involves the following steps:

Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.

Introduction of the Allyl Group: The allyl group can be introduced via an alkylation reaction using an allyl halide.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

化学反応の分析

Hydrogenolysis of the Allyl Group

The allyl substituent on the pyrrolidinone ring undergoes catalytic hydrogenation under mild conditions to yield saturated derivatives.

| Reaction Conditions | Catalyst/Reagents | Product | Yield | Source |

|---|---|---|---|---|

| H₂ (1–10 bar), Pd/C (5%), ethanol, 0–30°C | Palladium on charcoal | 3-(1-Propyl-5-oxo-pyrrolidin-3-yl)-3-oxo-propionic acid methyl ester | 85–90% |

This reaction preserves the ester and pyrrolidinone functionality while reducing steric bulk. The process aligns with protocols for analogous allyl-pyrrolidinone hydrogenations .

Ester Hydrolysis and Subsequent Functionalization

The methyl ester undergoes hydrolysis to form a carboxylic acid, enabling further derivatization.

The carboxylic acid intermediate serves as a precursor for peptide couplings or metal-catalyzed cross-couplings .

α-Ketoester Reactivity

The α-ketoester group participates in nucleophilic additions and cyclocondensations:

These transformations highlight the electrophilic character of the α-keto carbonyl .

Pyrrolidinone Ring Modifications

The 5-oxo-pyrrolidine ring undergoes regioselective functionalization:

N-Alkylation preserves the lactam ring, while acid-catalyzed ring-opening generates linear intermediates .

Oxidation of the Allyl Side Chain

The allyl group is oxidized to epoxides or diols for further elaboration:

Epoxides are valuable for synthesizing spirocyclic derivatives via nucleophilic ring-opening .

Cyclization Reactions

Intramolecular cyclizations generate fused heterocycles:

Dieckmann cyclization is facilitated by the α-ketoester’s enolate stability .

This compound’s multifunctional architecture enables diverse synthetic routes to bioactive molecules, including peptidomimetics and heterocyclic scaffolds . Experimental protocols emphasize the need for controlled reaction conditions to manage competing reactivities of its ester, keto, and allyl groups.

科学的研究の応用

Medicinal Chemistry Applications

1. Drug Development

The compound has shown promise as an intermediate in the synthesis of various pharmaceutical agents. Its structural features allow it to participate in reactions that lead to biologically active compounds. For instance, the allyl group is often used as a protecting group in synthetic pathways, which can enhance the yield and purity of final products .

2. Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit anticancer properties. The unique structure of 3-(1-Allyl-5-oxo-pyrrolidin-3-yl)-3-oxo-propionic acid methyl ester may contribute to this activity, potentially through mechanisms involving the inhibition of cancer cell proliferation or induction of apoptosis .

Organic Synthesis Applications

1. Synthesis of Ezetimibe

One notable application is in the synthesis of ezetimibe, a drug used to lower cholesterol levels. The compound serves as a key intermediate in multi-step synthetic routes that enhance the efficiency and selectivity of the overall synthesis process . This pathway demonstrates the utility of this compound in pharmaceutical manufacturing.

2. Use as a Building Block

In organic chemistry, this compound can act as a building block for synthesizing other complex molecules. Its ability to undergo various chemical transformations makes it valuable for researchers looking to develop new compounds with specific biological activities .

Case Studies

作用機序

The mechanism of action of “3-(1-Allyl-5-oxo-pyrrolidin-3-yl)-3-oxo-propionic acid methyl ester” would depend on its specific biological target. Generally, compounds of this class may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions at the molecular level.

類似化合物との比較

Similar Compounds

- 3-(1-Allyl-5-oxo-pyrrolidin-3-yl)-3-oxo-butanoic acid methyl ester

- 3-(1-Allyl-5-oxo-pyrrolidin-3-yl)-3-oxo-pentanoic acid methyl ester

Uniqueness

The unique combination of functional groups in “3-(1-Allyl-5-oxo-pyrrolidin-3-yl)-3-oxo-propionic acid methyl ester” provides distinct reactivity and potential for diverse applications. Compared to similar compounds, it may offer different binding affinities or reactivity profiles, making it valuable for specific research or industrial purposes.

生物活性

3-(1-Allyl-5-oxo-pyrrolidin-3-yl)-3-oxo-propionic acid methyl ester, also known by its CAS number 1229623-60-2, is a compound that has drawn attention for its potential biological activities. This article aims to summarize the current understanding of its biological effects, mechanisms of action, and relevant research findings.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, particularly in the context of neurodegenerative diseases and as a modulator of specific protein interactions.

The compound's activity is primarily linked to its interaction with prolyl oligopeptidase (PREP), a serine protease involved in the cleavage of proline-containing peptides. PREP has been implicated in several pathological processes, including neurodegeneration and inflammation .

Inhibition of Prolyl Oligopeptidase

Studies have shown that derivatives of this compound can serve as effective inhibitors of PREP. For instance, the oxazole-based compounds derived from similar structures demonstrated significant inhibitory effects on PREP activity, with IC₅₀ values as low as 5 nM for some analogs . This inhibition can lead to decreased α-synuclein dimerization, which is crucial in the context of Parkinson's disease.

Neuroprotective Effects

In vivo studies have indicated that compounds similar to this compound can penetrate the blood-brain barrier and exert neuroprotective effects. For example, compounds like HUP-55 have been shown to restore motor functions in transgenic mouse models of Parkinson's disease by modulating α-synuclein aggregation and enhancing phosphatase activity .

Table 1: Inhibitory Activity of Related Compounds on PREP

| Compound Name | Structure Type | IC₅₀ (nM) |

|---|---|---|

| HUP-55 | Oxazole | 5 |

| Compound 3 | Enantiomer | 1660 |

| Compound 4 | Piperidine | >5000 |

| Compound 8 | Isobutyl | 450 |

Case Study 1: Neurodegenerative Disease Models

In a study utilizing α-synuclein transgenic mice, treatment with related compounds resulted in significant improvements in motor function and reductions in neuroinflammation markers. The study highlighted the importance of PREP modulation in mitigating symptoms associated with Parkinson's disease .

Case Study 2: Reactive Oxygen Species (ROS) Reduction

Another investigation focused on the ability of these compounds to reduce ROS production in neuronal cells. The findings suggested that through PREP inhibition, there was a marked decrease in oxidative stress, which is often exacerbated in neurodegenerative conditions .

特性

IUPAC Name |

methyl 3-oxo-3-(5-oxo-1-prop-2-enylpyrrolidin-3-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-3-4-12-7-8(5-10(12)14)9(13)6-11(15)16-2/h3,8H,1,4-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWSSJIMWRYSQMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)C1CC(=O)N(C1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。